3-Hydrazinylquinoline hydrochloride
CAS No.: 63468-94-0
Cat. No.: VC4049675
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63468-94-0 |
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Molecular Formula | C9H10ClN3 |
Molecular Weight | 195.65 g/mol |
IUPAC Name | quinolin-3-ylhydrazine;hydrochloride |
Standard InChI | InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H |
Standard InChI Key | BOJSQUHIRFMBLP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl |
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 3-hydrazinylquinoline hydrochloride typically involves nucleophilic substitution or condensation reactions:
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Hydrazine Substitution: Reacting 3-chloroquinoline with hydrazine hydrate under reflux conditions yields the hydrazinyl intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
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Boc Deprotection: An alternative method involves deprotecting tert-butyl carbazate intermediates under acidic conditions, followed by purification .
Table 1: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Conditions | Reference |
---|---|---|---|---|
Hydrazine Substitution | 70–87 | ≥95 | Reflux in ethanol, HCl | |
Boc Deprotection | 36 | 99.5 | HCl in dioxane, 4 h, RT |
Physicochemical Properties
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Solubility: Sparingly soluble in water; forms stable salts in polar solvents like methanol or ethanol.
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Stability: Prone to oxidation; requires storage under inert conditions.
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Spectroscopic Data:
Biological Activity
Antimicrobial Effects
3-Hydrazinylquinoline derivatives exhibit broad-spectrum antimicrobial activity:
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Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 4 μg/mL) and Escherichia coli.
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Fungal Strains: Active against Candida albicans with moderate efficacy .
Table 2: Antimicrobial Activity of Derivatives
Derivative | MIC (μg/mL) | Target Pathogens | Reference |
---|---|---|---|
Hydrazone-Schiff base | 4–8 | S. aureus, E. coli | |
Thiazolidinone hybrid | 8–16 | C. albicans |
Anti-Inflammatory Activity
In murine models, hydrazinylquinoline derivatives reduced edema by 61.5% at 50 mg/kg, surpassing standard anti-inflammatory agents .
Applications in Drug Development
Lead Compound Optimization
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Structural Modifications: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the quinoline 2-position enhances antibacterial potency .
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Hybrid Molecules: Coupling with coumarin or pyrazole moieties improves bioavailability and target specificity .
Table 3: Structure-Activity Relationships (SAR)
Modification | Effect on Activity | Example EC₅₀ (μg/mL) | Reference |
---|---|---|---|
2-Chloro substitution | ↑ Antibacterial activity vs. Xoo | 11.05 | |
Thioether quinoline | ↑ Antifungal activity | 8.05 |
Future Directions
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Synthetic Optimization: Develop continuous-flow methods to improve yield and reduce reaction times .
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Mechanistic Studies: Elucidate targets in kinase inhibition and DNA intercalation using computational models .
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Clinical Translation: Evaluate pharmacokinetics and toxicity profiles in preclinical models.
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